2-(4-acetylpiperazin-1-yl)-2-oxo-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)acetamide
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Description
2-(4-acetylpiperazin-1-yl)-2-oxo-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C20H24N4O3S and its molecular weight is 400.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity:
- A study conducted in 2015 synthesized new derivatives of this compound and evaluated their antimicrobial and anticholinesterase activities. The compounds demonstrated significant antifungal activity, particularly against Candida parapsilosis, though their acetylcholinesterase inhibitory activities were found to be weak (Yurttaş et al., 2015).
Chemical Derivatives and Their Applications:
- Research in 2017 focused on synthesizing various heterocycles, such as pyrrole, pyridine, and coumarin derivatives, using a precursor similar to the chemical . The compounds were assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Antimicrobial Properties:
- Another study in 2007 explored the synthesis of pyridine derivatives using similar chemical structures and assessed their antibacterial and antifungal activities. This research contributes to understanding the antimicrobial potential of compounds related to 2-(4-acetylpiperazin-1-yl)-2-oxo-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)acetamide (Patel & Agravat, 2007).
Inotropic Agents:
- A 2012 study synthesized and evaluated similar compounds for their positive inotropic effects, which are crucial for treating certain heart conditions. They compared these compounds to standard drugs like milrinone in isolated rabbit hearts (Zhang et al., 2012).
Glutaminase Inhibitors:
- Research conducted in 2012 synthesized and evaluated analogs of this compound as inhibitors of kidney-type glutaminase. This has implications in the therapeutic potential of GLS inhibition for treating diseases like cancer (Shukla et al., 2012).
Properties
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-14-3-5-16(6-4-14)19-22-17(13-28-19)7-8-21-18(26)20(27)24-11-9-23(10-12-24)15(2)25/h3-6,13H,7-12H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFGXENSNFCPTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C(=O)N3CCN(CC3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.